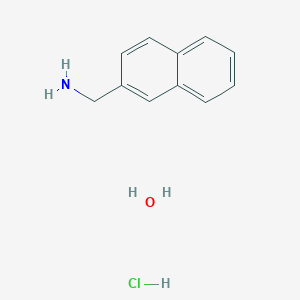![molecular formula C18H11ClS B13648150 1-(4-Chlorophenyl)dibenzo[b,d]thiophene](/img/structure/B13648150.png)
1-(4-Chlorophenyl)dibenzo[b,d]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)dibenzo[b,d]thiophene is an organic compound with the molecular formula C18H11ClS and a molecular weight of 294.80 g/mol . This compound is characterized by a dibenzo[b,d]thiophene core substituted with a 4-chlorophenyl group. It is known for its applications in various fields, including organic electronics and materials science.
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)dibenzo[b,d]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with dibenzo[b,d]thiophene and 4-chlorobenzene as the primary starting materials.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)dibenzo[b,d]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the chlorophenyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)dibenzo[b,d]thiophene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)dibenzo[b,d]thiophene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)dibenzo[b,d]thiophene can be compared with other similar compounds, such as:
Dibenzo[b,d]thiophene: The parent compound without the chlorophenyl substitution.
1-(4-Bromophenyl)dibenzo[b,d]thiophene: A similar compound with a bromine atom instead of chlorine.
1-(4-Methylphenyl)dibenzo[b,d]thiophene: A compound with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific electronic and steric properties imparted by the chlorophenyl group, which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C18H11ClS |
|---|---|
Poids moléculaire |
294.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)dibenzothiophene |
InChI |
InChI=1S/C18H11ClS/c19-13-10-8-12(9-11-13)14-5-3-7-17-18(14)15-4-1-2-6-16(15)20-17/h1-11H |
Clé InChI |
FNQLEGFISOQSOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13648068.png)
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13648072.png)
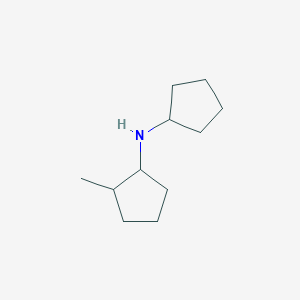

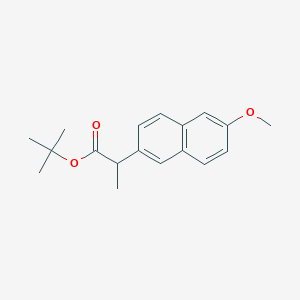
![[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate](/img/structure/B13648078.png)
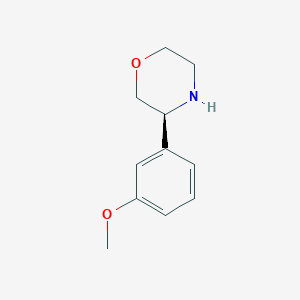
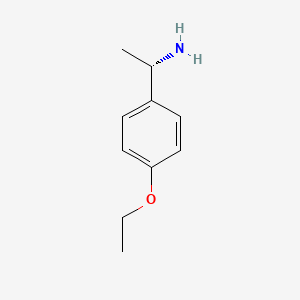

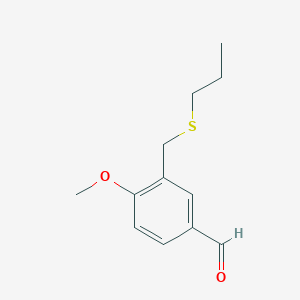
![N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine](/img/structure/B13648123.png)
